1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-amine - 1220709-84-1

1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-amine

Catalog Number: EVT-2949165
CAS Number: 1220709-84-1
Molecular Formula: C9H10N4
Molecular Weight: 174.207
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action
  • In the context of adenosine A2A receptor antagonism []: Derivatives of this compound have been shown to exhibit potent antagonist activity against the adenosine A2A receptor. While the exact mechanism is not fully elucidated, it likely involves competitive binding to the receptor, preventing the endogenous agonist adenosine from exerting its effects.

  • Inhibition of Glycine Transporter 1 (GlyT1) []: Compounds derived from 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-amine have shown potent GlyT1 inhibitory activity. This inhibition likely involves binding to the transporter and blocking the reuptake of glycine from the synaptic cleft, leading to increased extracellular glycine levels.

Applications
  • Adenosine A2A receptor antagonists for Parkinson's disease treatment [].
  • Inhibitors of transforming growth factor beta (TGF-beta) type I receptor (ALK5) for fibrotic diseases [].
  • Antimicrobial agents, including antibacterial and antifungal compounds [, , , ].
  • Phosphodiesterase 10A inhibitors for schizophrenia treatment [].
  • G-protein-coupled receptor kinase 2 and 5 inhibitors for heart failure treatment [].
  • Inhibitors targeting oncogenic EGFR mutants for cancer treatment [, ].
  • Copper(II) complexes exhibiting antitumor activity [].

(R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone (CORT125134)

  • Compound Description: CORT125134 is a selective glucocorticoid receptor (GR) antagonist currently being evaluated in phase 2 clinical trials for Cushing's syndrome. It was developed as a potential treatment option with improved selectivity for GR compared to the nonselective antagonist mifepristone, aiming to reduce unwanted side effects [].

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

  • Compound Description: This compound was synthesized and evaluated for its inhibitory potency against kinases with a rare cysteine in their hinge region (MPS1, MAPKAPK2, and p70S6Kβ/S6K2) [].

3-[4-(3-Aryl-1-phenyl-1H-pyrazol-4-yl)-6-aryl-pyridin-2-yl] Coumarins

  • Compound Description: A series of 3-[4-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-6-aryl-pyridin-2-yl] coumarins were synthesized and screened for their antibacterial and antifungal activities. These compounds were designed based on the Krohnke reaction, utilizing pyrazolyl chalcones and 3-coumarinoylmethyl pyridinium bromides as starting materials [].

4-Methyl-3-phenyl-6-[4-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-6-aryl-pyridin-2-yl] Coumarins

  • Compound Description: This is another series of coumarin derivatives synthesized and evaluated for their antibacterial and antifungal properties alongside the 3-[4-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-6-aryl-pyridin-2-yl] coumarins. The key structural difference lies in the additional methyl and phenyl groups on the coumarin moiety [].
  • Compound Description: 4-{[3-(pyridin-2-yl)-1H-pyrazol-1-yl]methyl}benzoic acid is a ligand that forms a copper(II) complex, [CuCl2L2]·1.5CH3OH·0.5H2O. This complex exhibits bioactivity by inhibiting protein tyrosine phosphatase 1B (PTP1B) and decreasing the viability of human breast cancer MCF7 cells [].

2,7-bis((3-(pyridin-2-yl)-1H-pyrazol-1-yl) methyl) naphthalene

  • Compound Description: This molecule is a bidentate ligand featuring two 3-(pyridin-2-yl)-1H-pyrazol-1-yl units linked by a 2,7-naphthyl group. Computational studies on its geometric and electronic properties suggest potential applications in coordination chemistry [].

(E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine

  • Compound Description: This novel N-pyrazolyl imine was synthesized via a condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde [].

4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H- pyran-4-yl)benzamide (GW788388)

  • Compound Description: GW788388 is a potent, selective, and orally active transforming growth factor-beta type I receptor (ALK5) inhibitor. It emerged from a phenylpyridine pyrazole series and showed promising antifibrotic activity in preclinical models [].

3-Ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine

  • Compound Description: This compound incorporates a ferrocenyl group linked to the pyrazole ring, which itself is connected to a pyridin-2-yl group. Its crystal structure and supramolecular characteristics have been investigated [].
  • Compound Description: This series of phosphonate derivatives features a 1-phenyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl moiety connected to a phosphorus atom bearing two phenyl groups and an arylamino group. These compounds demonstrated moderate antibacterial and antifungal activities [].

3-Methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine Derivatives

  • Compound Description: This series of compounds, derived from 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine, were synthesized and evaluated for their antitumor and antibacterial activities. Notably, compound 6h showed remarkable activity in both assays [].

4-(3-Isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide and its Analogs

  • Compound Description: This compound, along with its analog TAS-116 (16e), represents a novel class of heat shock protein 90 (HSP90) inhibitors. TAS-116, a pyrazolo[3,4-b]pyridine derivative, exhibits selectivity for HSP90α and HSP90β and demonstrates oral bioavailability and potent antitumor effects in preclinical models [].
  • Compound Description: Bis[3-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-yl] selenide acts as a bridging ligand in two reported copper(II) complexes. The complexes have been characterized structurally and display unique coordination geometries around the copper centers [, ].

6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidin-4-amine and its Copper(II) complex

  • Compound Description: This pyrimidine-based ligand forms a copper(II) complex with a distorted square-pyramidal geometry. The complex formation is favored regardless of the Cu:L ratio, suggesting a strong affinity between the ligand and copper(II) ions [].

2-(3-Methyl-5-(pyridin-2’-yl)-1H-pyrazol-1-yl) Ethanol

  • Compound Description: This pyridylpyrazole derivative with a hydroxyethyl substituent displays significant antioxidant activity, likely attributed to its hydrogen atom donating ability [].
  • Compound Description: This azo dye ligand, containing a pyrazole ring linked to a pyridine ring via an azo group, forms complexes with cobalt(II) and copper(II). These complexes have been investigated for their DNA binding and cleavage properties, as well as their antibacterial activity [].

(Diaqua)hexakis(4,4,4-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dionato-κ2O,O’)(μ-(1,4-dioxane))digadolinium (III) Solvate

  • Compound Description: This binuclear gadolinium (III) complex, incorporating a 1-methyl-1H-pyrazol-4-yl substituted diketonate ligand, has been synthesized and structurally characterized. Its photophysical properties suggest potential for use in luminescent materials [].

3-Ethyl-1-methyl-N-((2-phenylthiazol-4-yl)methyl)-1H-pyrazole-5-carboxamide (1a) and 5-Chloro-2,6-dimethyl-N-(1-(2-(p-tolyl)thiazol-4-yl)ethyl)pyrimidin-4-amine (2a)

  • Compound Description: These compounds were identified as fungicidal lead compounds. While 1a serves as the initial lead, 2a, a pyrimidin-4-amine derivative, exhibits improved fungicidal activity but also higher toxicity to rats [].

5-Chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229)

  • Compound Description: HNPC-A9229 is a novel pyrimidin-4-amine fungicide developed through structural optimization of earlier leads. It exhibits potent fungicidal activity against various plant pathogens, surpassing commercially available fungicides [].

3-(Benzo(d)oxazol-2-yl)-5-(1- (piperidin-4-yl)-1H-pyrazol-4-yl) pyridin-2-amines

  • Compound Description: This series of compounds was identified as a novel class of G-protein-coupled receptor kinase 2 and 5 (GRK2 and 5) inhibitors. These compounds feature a benzoxazole moiety linked to a pyrazole ring, further connected to a pyridine ring. Modifications on the benzoxazole ring influenced their inhibitory activity against GRK2 and 5 [].

2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920)

  • Compound Description: PF-2545920 is a highly selective and potent inhibitor of phosphodiesterase 10A (PDE10A) and represents the first clinical candidate targeting this enzyme for schizophrenia treatment [].
  • Compound Description: This compound, synthesized from 2,3-dichloropyridine, exhibited excellent insecticidal activity against Plutella xylostella [].

[Zn(ip)(H2L)]·4H2O (H2ip = isophthalic acid; H2L = 3-(1H-pyrazol-4-yl)-5-(pyridin-2-yl)-1,2,4-triazole)

  • Compound Description: This zinc(II) coordination polymer is constructed using 3-(1H-pyrazol-4-yl)-5-(pyridin-2-yl)-1,2,4-triazole as a ligand, showcasing the ability of this ligand to bridge metal centers and form extended structures [].

4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862)

  • Compound Description: S1RA is a potent and selective σ(1) receptor (σ(1)R) antagonist identified through structure-activity relationship studies of 1-arylpyrazoles. It demonstrated promising antinociceptive effects in various pain models [].

Dichloro[3-(pyridin-2-yl)-1H-pyrazol- 1-yl]propanamidezinc(II)

  • Compound Description: This zinc(II) complex incorporates a 3-(pyridin-2-yl)-1H-pyrazol-1-yl ligand bearing a propanamide substituent. Its crystal structure reveals a four-coordinate zinc center and a three-dimensional supramolecular network formed through hydrogen bonding interactions [].

2-((5-Methyl-1-(pyridin-2-yl)-1H-pyrazol-3-yl)- methyl)-1H-benzo[d]imidazolecadmium(II) dichloride

  • Compound Description: This cadmium(II) complex features a ligand that combines benzimidazole, pyridine, and pyrazole moieties. The cadmium center adopts a distorted trigonal bipyramidal geometry, and the complex exhibits intermolecular hydrogen bonding interactions [].

3-(5-aryloxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(thiophen-2-yl)prop-2-en-1-ones

  • Compound Description: This class of compounds, featuring a pyrazole ring linked to a thiophene ring through a propenone linker, has been investigated for their structural features and supramolecular assembly through hydrogen bonding interactions [].

N,N-Diethyl-4-[1-phenyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]aniline

  • Compound Description: This molecule features a 4,5-dihydro-1H-pyrazole ring, connected to a pyridine ring and an aniline moiety. Its crystal structure has been determined, revealing a nearly perpendicular orientation between the aniline group and the pyrazoline ring [].

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150)

  • Compound Description: TP0439150 is a potent and orally available glycine transporter 1 (GlyT1) inhibitor. It emerged from a series of compounds designed to enhance GlyT1 inhibitory activity and displayed promising effects in rodent models for schizophrenia [].

(Acetato-κO){bis[(2,4-dimethyl-1H-pyrazol-1-yl)methyl][(pyridin-2-yl)methyl]amine}cobalt(II) hexafluoridophosphate

  • Compound Description: This cobalt(II) complex incorporates a tripodal ligand containing pyrazole and pyridine moieties. The cobalt center exhibits a distorted trigonal-bipyramidal coordination geometry [].

2-(4-((5-aryl-1H-1,2,4-triazol-3-yl)methylthio)phenyl)-1H- imidazo(4,5-b)pyridines and 1-((4-(1H-imidazo(4,5-b)pyridin-2- yl)phenylthio)methyl)-N-aryl-3-methyl-1H-pyrazol-5-amines

  • Compound Description: These two series of compounds, synthesized from a common intermediate, highlight the diverse applications of heterocyclic chemistry. Although their specific biological activities are not discussed in detail, their structures suggest potential for exploration in medicinal chemistry [].

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

  • Compound Description: GDC-0994 is an orally bioavailable and selective inhibitor of extracellular signal-regulated kinase 1/2 (ERK1/2), currently in early clinical development for cancer treatment. Its development aimed to target multiple nodes within the RAS/RAF/MEK/ERK signaling cascade, offering potential for enhanced efficacy and reduced resistance compared to therapies targeting upstream nodes [].

4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine

  • Compound Description: This compound features a pyrazole ring connected to a pyridine ring and substituted with various aryl groups. Its crystal structure reveals the presence of intermolecular hydrogen bonding interactions [].

4-(4-Fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine

  • Compound Description: Similar to the previous compound, this molecule also features a pyrazole ring connected to a pyridine ring and substituted with aryl groups. Its crystal structure highlights the role of intermolecular hydrogen bonding interactions in its packing arrangement [].

Methyl 2-(4-(3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate

  • Compound Description: This compound, incorporating a pyrazole ring linked to a pyrazolo[1,5-a]pyrimidine system, has been structurally characterized using X-ray crystallography [].

1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988)

  • Compound Description: PF-06459988 is a potent and irreversible inhibitor of EGFR mutants containing the T790M gatekeeper mutation, which confers resistance to first-generation EGFR inhibitors. It demonstrates high specificity for the T790M-containing double mutant EGFRs and minimal activity against wild-type EGFR [].

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

  • Compound Description: AMG 337 is a potent and selective inhibitor of the MET receptor tyrosine kinase. It displays nanomolar inhibition of MET kinase activity, favorable pharmacokinetic properties, and robust in vivo antitumor activity [].

Properties

CAS Number

1220709-84-1

Product Name

1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-amine

IUPAC Name

1-methyl-3-pyridin-2-ylpyrazol-4-amine

Molecular Formula

C9H10N4

Molecular Weight

174.207

InChI

InChI=1S/C9H10N4/c1-13-6-7(10)9(12-13)8-4-2-3-5-11-8/h2-6H,10H2,1H3

InChI Key

HZWIOEKXUOUSOH-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C2=CC=CC=N2)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.